molecular formula C9H6F4O B1321292 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone CAS No. 886369-93-3

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No. B1321292
M. Wt: 206.14 g/mol
InChI Key: LFYBITAYSRVBLI-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is a chemical compound with the IUPAC name “2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone”. It has a molecular weight of 206.14 .


Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone” is "1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3" . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Polymer Synthesis

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone has been utilized in polymer synthesis. For instance, a study by Segawa, Higashihara, and Ueda (2010) demonstrated the successful synthesis of linear and hyperbranched polymers with varying degrees of branching using this compound. These polymers were synthesized through self-polycondensation, showing the versatility of 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone in polymer chemistry (Segawa, Higashihara, & Ueda, 2010).

Chiral Building Blocks

This compound has been used in the asymmetric synthesis of chiral building blocks. A study by Demir, Seşenoğlu, and Gerçek-Arkin (2001) highlighted the synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone, which is a related compound. This process is significant for producing chiral compounds that are valuable in various chemical syntheses (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Synthesis of Trifluoromethylnaphthalenes

Mellor, El-Sagheer, Eltamany, and Metwally (2000) reported the use of 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone, a similar compound, in the synthesis of trifluoromethylnaphthalenes. This process involves the addition of Grignard reagents followed by dehydration and cyclization, underscoring the role of trifluoroethanone derivatives in the synthesis of complex fluorinated compounds (Mellor et al., 2000).

Bioreduction in Chemical Synthesis

González-Martínez, Gotor, and Gotor‐Fernández (2019) explored the bioreduction of a series of 1‐aryl‐2,2,2‐trifluoroethanones, including derivatives of the mentioned compound. This study aimed to develop a stereoselective route towards specific inhibitors, highlighting the utility of these compounds in advanced chemical syntheses (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Antimicrobial and Antifungal Activities

The compound has been investigated for its potential in antimicrobial and antifungal applications. For example, a study by Nandhikumar and Subramani (2018) on the green synthesis of novel 1,8-naphthyridines from related trifluoroethanone compounds showed promising antimicrobial and antifungal activities (Nandhikumar & Subramani, 2018).

properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYBITAYSRVBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610958
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone

CAS RN

886369-93-3
Record name 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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